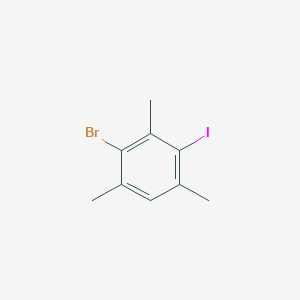

2-Bromo-4-iodo-1,3,5-trimethylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrI |

|---|---|

Molecular Weight |

324.98 g/mol |

IUPAC Name |

2-bromo-4-iodo-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C9H10BrI/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |

InChI Key |

GXQGWCHUWIPVCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)I)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-4-iodomesitylene structure and molecular weight

An In-depth Technical Guide to 2-Bromo-4-iodomesitylene: Synthesis, Properties, and Applications

Introduction

2-Bromo-4-iodomesitylene, systematically named 2-Bromo-4-iodo-1,3,5-trimethylbenzene, is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring two different halogen atoms—bromine and iodine—at specific positions on the mesitylene core, allows for selective and sequential functionalization. This makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. The strategic placement of the bromo and iodo substituents, coupled with the steric and electronic properties of the mesitylene scaffold, offers chemists a powerful tool for designing novel compounds with tailored properties. This guide provides a comprehensive overview of the structure, molecular weight, a plausible synthetic route, potential applications, and safety considerations for 2-Bromo-4-iodomesitylene.

Structure and Molecular Properties

The chemical structure of 2-Bromo-4-iodomesitylene consists of a benzene ring substituted with three methyl groups at positions 1, 3, and 5, a bromine atom at position 2, and an iodine atom at position 4.

Table 1: Molecular Properties of 2-Bromo-4-iodomesitylene

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Bromo-4-iodomesitylene | - |

| CAS Number | 124312-44-3 | [1] |

| Molecular Formula | C₉H₁₀BrI | - |

| Molecular Weight | 325.00 g/mol | Calculated |

| Appearance | Expected to be a solid or liquid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Structural Visualization

Caption: 2D Structure of 2-Bromo-4-iodomesitylene.

Synthesis of 2-Bromo-4-iodomesitylene

-

Bromination of Mesitylene: The first step is the electrophilic bromination of mesitylene to produce 2-bromomesitylene. The three methyl groups on the mesitylene ring are activating and ortho, para-directing. Due to steric hindrance from the two flanking methyl groups, substitution at the 2-position is favored.[3][4]

-

Iodination of 2-Bromomesitylene: The second step is the electrophilic iodination of 2-bromomesitylene. The bromo substituent is deactivating but ortho, para-directing, while the methyl groups remain activating. The directing effects of the substituents will guide the iodine to the 4-position.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to 2-Bromo-4-iodomesitylene.

Detailed Experimental Protocol

Part 1: Synthesis of 2-Bromomesitylene

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add mesitylene (1,3,5-trimethylbenzene) and a catalytic amount of iron(III) bromide (FeBr₃). The reaction should be conducted in a well-ventilated fume hood.

-

Addition of Bromine: Slowly add an equimolar amount of bromine (Br₂) to the reaction mixture through the dropping funnel with constant stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the reaction mixture with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.

-

Extraction and Purification: Extract the organic layer with a suitable solvent like dichloromethane or diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate (MgSO₄). The solvent is then removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2-bromomesitylene.[3][4][5]

Part 2: Synthesis of 2-Bromo-4-iodomesitylene

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-bromomesitylene in a suitable solvent system, such as a mixture of acetic acid and sulfuric acid.

-

Addition of Iodinating Agent: Add iodine (I₂) and a suitable oxidizing agent, such as iodic acid (HIO₃) or nitric acid, to the reaction mixture. The oxidizing agent is necessary to generate the electrophilic iodine species in situ.

-

Reaction Conditions: Heat the reaction mixture with stirring to facilitate the iodination process. The reaction temperature and time will need to be optimized.

-

Reaction Monitoring: Monitor the reaction progress using TLC or GC until the 2-bromomesitylene is consumed.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into an ice-water mixture. The precipitated product can be collected by filtration. The crude product is then washed with a sodium thiosulfate solution to remove excess iodine, followed by water. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to obtain pure 2-Bromo-4-iodomesitylene.

Applications in Research and Drug Development

The unique structure of 2-Bromo-4-iodomesitylene, with two different halogens, makes it a highly valuable building block for the synthesis of complex organic molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions.

Sequential Cross-Coupling Reactions

The C-I bond is more reactive towards oxidative addition with transition metal catalysts (e.g., palladium) than the C-Br bond. This allows for selective functionalization at the 4-position via reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, while leaving the bromine at the 2-position intact for a subsequent, different cross-coupling reaction. This stepwise approach is a powerful strategy in the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[6][7]

Role in Drug Discovery

The introduction of halogen atoms into drug candidates is a common strategy to modulate their physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[6] 2-Bromo-4-iodomesitylene can serve as a scaffold to introduce diverse functionalities, enabling the exploration of a wider chemical space in the search for new therapeutic agents. The mesityl group itself can provide steric bulk, which can influence the conformation and binding of a molecule to its target.

Safety and Handling

As there is no specific safety data sheet (SDS) for 2-Bromo-4-iodomesitylene, its handling should be guided by the safety information for structurally similar compounds, such as 2,4-dibromomesitylene and other halogenated aromatic hydrocarbons.[8]

-

General Hazards: Halogenated aromatic compounds are often classified as skin and eye irritants.[9][10][11] They may also cause respiratory irritation.[9][10][11] It is prudent to assume that 2-Bromo-4-iodomesitylene possesses similar hazards.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

2-Bromo-4-iodomesitylene is a promising, albeit not extensively studied, chemical intermediate. Its synthesis is achievable through standard halogenation techniques, and its unique structure offers significant advantages for the construction of complex molecules through selective, sequential cross-coupling reactions. For researchers and scientists in drug development and materials science, this compound represents a valuable tool for creating novel and intricate molecular designs. As with any chemical, proper safety precautions based on the handling of similar halogenated aromatic compounds should be strictly followed.

References

-

Exploring the Chemical Reactivity of Mesitylene (1,3,5-Trimethylbenzene). (2025, December 31). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Mesitylene. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-1,3,5-trimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-BROMO-1,3,5-TRIMETHYLBENZENE | CAS 576-83-0. Retrieved from [Link]

- Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.

-

PubChem. (n.d.). Mesitylene. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-bromo-1,3,5-trimethylbenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-4-iodo-1-methylbenzene (C7H6BrI). Retrieved from [Link]

-

Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

-

Liu, R., Wu, W. Y., Li, Y. H., Deng, S. P., & Zhu, H. J. (2008). 2-Bromo-5-iodo-1,3-dimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o280. Retrieved from [Link]

- Google Patents. (n.d.). US3413372A - Process for the synthesis of mesitylene.

-

Grych, M., & Das, D. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

-

Clark, J. (2023, January 15). Halogenation of benzene and methylbenzene. Chemguide. Retrieved from [Link]

-

PubMed. (2007, December 18). 2-Bromo-5-iodo-1,3-dimethyl-benzene. Retrieved from [Link]

-

Hari, D. P., & König, B. (2014). Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. Organic Letters, 16(15), 4004–4007. Retrieved from [Link]

-

University of Gothenburg. (2026, February 3). New boron compounds pave the way for easier drug development. Retrieved from [Link]

-

MDPI. (2021, December 31). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. Retrieved from [Link]

Sources

- 1. This compound [sigmaaldrich.com]

- 2. Mesitylene - Wikipedia [en.wikipedia.org]

- 3. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]

- 4. 2-BROMO-1,3,5-TRIMETHYLBENZENE | CAS 576-83-0 [matrix-fine-chemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. New boron compounds pave the way for easier drug development | University of Gothenburg [gu.se]

- 8. 2,4-Dibromo-1,3,5-trimethylbenzene | C9H10Br2 | CID 81368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. file.chemscene.com [file.chemscene.com]

Technical Guide: Reactivity Divergence of C-Br vs. C-I Bonds in Mesitylene Scaffolds

This guide details the mechanistic and practical differences between C-Br and C-I bonds within the mesitylene (1,3,5-trimethylbenzene) scaffold. It focuses on how these differences enable chemoselective functionalization in drug discovery and advanced materials synthesis.

Executive Summary

In the design of complex pharmaceutical intermediates, the mesitylene core presents a unique challenge due to severe steric hindrance from the ortho-methyl groups. When a mesitylene scaffold contains both bromo- and iodo-substituents (e.g., 2-bromo-4-iodomesitylene), the reactivity difference between the C-Br and C-I bonds is not merely quantitative—it is the basis for orthogonal functionalization .

This guide provides the physicochemical grounding and experimental protocols to selectively engage the C-I bond while preserving the C-Br bond for subsequent steps. This selectivity is driven by the Bond Dissociation Energy (BDE) gap and the Bond Length differential, which effectively lowers the activation barrier for Oxidative Addition (OA) and Lithium-Halogen Exchange (Li-X) at the iodine site.

Fundamental Physical Organic Chemistry

The reactivity divergence stems from intrinsic bond properties.[1] In the electron-rich mesitylene system, the three methyl groups donate electron density into the ring (inductive effect,

Comparative Bond Metrics

The following table summarizes the key physical differences. Note that while specific BDEs for mesityl halides are rare in literature, they track closely with phenyl values, adjusted for the electron-donating methyl groups.

| Property | C(sp²)–Br Bond | C(sp²)–I Bond | Impact on Reactivity |

| Bond Dissociation Energy (BDE) | ~81–84 kcal/mol | ~65–70 kcal/mol | Primary Driver: C–I breaks much faster in radical/metal insertion processes. |

| Bond Length | ~1.89 Å | ~2.10 Å | Steric Relief: The longer C–I bond pushes the reactive center away from the blocking ortho-methyl groups. |

| Polarizability | Moderate (Harder) | High (Softer) | Iodine is more susceptible to distortion by approaching nucleophiles or metal centers (Pd⁰, Li⁺). |

| Leaving Group Ability | Good | Excellent | Iodide dissociation from "ate" complexes is significantly faster. |

Key Insight: The C–I bond is approximately 15 kcal/mol weaker than the C–Br bond. In the context of the Arrhenius equation (

), this energy difference results in a reaction rate for C–I cleavage that is orders of magnitude faster than C–Br under identical conditions.

Chemoselectivity in Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Palladium-catalyzed coupling, the Oxidative Addition (OA) step is rate-determining (RDS) for aryl chlorides and bromides. For aryl iodides, OA is rapid. In sterically hindered mesitylenes, this difference is amplified.

The Mesitylene Steric Factor

The two ortho-methyl groups in mesitylene create a "picket fence" that hinders the approach of the bulky Pd(0)Lₙ catalyst.

-

C–Br: The shorter bond keeps the bromine atom deep within the steric radius of the methyl groups. The Pd catalyst struggles to achieve the necessary geometry for the concerted 3-centered transition state.

-

C–I: The longer bond extends the iodine atom past the methyl "fence," making it kinetically accessible. Combined with the weaker BDE, OA occurs almost exclusively at the iodine.

Visualization: The Chemoselective Catalytic Cycle

The following diagram illustrates the kinetic selection of the C-I bond over the C-Br bond.

Caption: Kinetic bifurcation in the oxidative addition step. The green path represents the favored reaction at the C-I bond due to lower activation energy.

Metal-Halogen Exchange (Lithium-Halogen Exchange)[2]

While Pd-coupling relies on bond strength and sterics, Lithium-Halogen exchange is driven by the stability of the intermediate "ate" complex and the equilibrium of the resulting aryl-lithium species.

Mechanism: Iodine vs. Bromine

The exchange reaction (

-

Rate: Exchange at Iodine is faster than Bromine (I > Br).[2] At -78°C, C-I exchange is complete within minutes, while C-Br is significantly slower.

-

Equilibrium: The equilibrium lies to the side of the more stable carbanion (the aryl lithium). Since both Br and I precursors yield the same mesityl-lithium core, the kinetic rate is the deciding factor for selectivity.

Protocol Design for Selectivity

To selectively lithiate the iodine in the presence of bromine:

-

Temperature: Must be kept at -78°C . Higher temperatures (-40°C or 0°C) provide enough thermal energy to overcome the activation barrier for C-Br exchange, leading to "scrambling" (mixtures of products).

-

Reagent: t-Butyllithium (t-BuLi) is often too aggressive. n-Butyllithium (n-BuLi) is the standard for controlled selectivity.

Experimental Protocols

The following protocols are designed for a hypothetical substrate: 2-bromo-4-iodo-1,3,5-trimethylbenzene .

Protocol A: Chemoselective Suzuki Coupling (Targeting C-I)

Objective: Couple a boronic acid to the C-I position, leaving C-Br intact.

-

Preparation:

-

Charge a dry Schlenk flask with 2-bromo-4-iodo-mesitylene (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (3-5 mol%).

-

Note: For extremely hindered boronic acids, switch catalyst to Pd₂(dba)₃ / S-Phos . The bulky biaryl phosphine ligand (S-Phos) is crucial for facilitating the catalytic cycle on the mesitylene ring.

-

-

Solvent System:

-

Add degassed DME (Dimethoxyethane) and 2M aqueous Na₂CO₃ (2:1 ratio).

-

Why DME? It has a higher boiling point than THF and coordinates well to break up boronate clusters.

-

-

Reaction:

-

Heat to 60°C (strictly controlled).

-

Critical Check: Monitor by TLC/LC-MS every 30 minutes. The C-I bond will react rapidly. Do not reflux at >80°C for extended periods, as this may eventually force oxidative addition into the C-Br bond.

-

-

Workup:

-

Cool to RT, dilute with EtOAc, wash with brine. Purify via silica gel chromatography.

-

Protocol B: Chemoselective Lithium-Halogen Exchange (Targeting C-I)

Objective: Convert C-I to C-Li and trap with an electrophile (e.g., DMF to form an aldehyde), leaving C-Br intact.

-

Setup:

-

Flame-dry a round-bottom flask under Argon. Add 2-bromo-4-iodo-mesitylene (1.0 equiv) and anhydrous THF (0.1 M concentration).

-

-

Exchange:

-

Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes for thermal equilibration.

-

Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes.

-

Crucial: Stir at -78°C for exactly 15-20 minutes .

-

Validation: The C-I exchange is diffusion-controlled and fast. Extending time increases the risk of C-Br exchange or benzylic deprotonation of the mesityl methyl groups.

-

-

Trapping:

-

Add the electrophile (e.g., dry DMF, 2.0 equiv) dropwise at -78°C.

-

Allow the reaction to warm to 0°C over 1 hour.

-

-

Quench:

-

Quench with saturated NH₄Cl solution.

-

Decision Framework for Researchers

Use this workflow to determine the optimal pathway for your mesitylene scaffold.

Caption: Operational workflow for selecting the correct chemoselective protocol.

References

-

Bond Dissociation Energies & Radical Stability

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Mechanisms of Oxidative Addition (Pd)

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

Lithium-Halogen Exchange Selectivity

- Source: Baran Lab (Scripps). "Haloselectivity of Heterocycles and Arenes."

-

URL:[Link](Note: Generalized link to Baran Lab resources based on search context)

-

Steric Hindrance in Cross-Coupling

- Source: University of Windsor. "Cross-Coupling Chemistry: Steric Hindrance."

-

URL:[Link]

Sources

A Comprehensive Safety Guide for 2-Bromo-4-iodo-1,3,5-trimethylbenzene

Executive Summary

This technical guide provides a comprehensive safety framework for the handling and use of 2-Bromo-4-iodo-1,3,5-trimethylbenzene in research and development environments. As no specific, publicly available Safety Data Sheet (SDS) exists for this compound, this document synthesizes data from structurally analogous compounds—namely halogenated trimethylbenzene (mesitylene) derivatives—to infer a robust and conservative safety protocol. The core principle of this guide is risk mitigation through a deep understanding of the chemical's constituent parts: the trimethylbenzene core, the bromine substituent, and the iodine substituent. We will establish that this compound should be handled as a compound that causes skin, eye, and respiratory irritation. This guide is intended for researchers, chemists, and drug development professionals who require a higher level of detail than a standard SDS can provide, focusing on the scientific rationale behind safety procedures.

Compound Profile and Inferred Physicochemical Properties

This compound is a polyhalogenated aromatic hydrocarbon. Its structure suggests it is a solid at room temperature with low water solubility, a characteristic common to many halogenated aromatic compounds.[1] While specific experimental data is not available, its properties can be reasonably extrapolated from related molecules.

Table 1: Inferred Physicochemical and Hazard Profile

| Property | Inferred Value / Classification | Rationale & Cited Analogs |

| Molecular Formula | C₉H₁₀BrI | Based on chemical structure. |

| Molecular Weight | 337.0 g/mol | Calculated from the molecular formula. |

| Physical Form | Solid | Similar polyhalogenated aromatics are solids (e.g., 2,4-Dibromomesitylene).[2] |

| Boiling Point | > 200°C (estimated) | Halogenation increases the boiling point relative to the parent arene (Mesitylene, BP ~164°C). |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, acetone, benzene). | Aromatic hydrocarbons and their halogenated derivatives are nonpolar.[1] |

| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Respiratory Irritant (STOT SE 3).[3][4] | Based on GHS classifications for analogous compounds like 2,4-Dibromomesitylene and 2-Bromo-4-iodo-1-methylbenzene.[4][5] |

Hazard Identification and Risk Assessment

The primary health hazards associated with this compound are inferred from its structural components and data from similar chemicals.

-

Skin and Eye Irritation: The GHS classifications for 2,4-Dibromo-1,3,5-trimethylbenzene and 2-Bromo-4-iodo-1-methylbenzene consistently list H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4][5] Therefore, it is imperative to treat this compound as a significant irritant. Direct contact with skin or eyes must be prevented.

-

Respiratory Tract Irritation: The classification H335 (May cause respiratory irritation) is also consistently applied to analogous compounds.[3][5] This indicates that inhalation of dust or powder should be avoided, as it can irritate the mucous membranes and respiratory tract.

-

Target Organ Toxicity (Inferred): While no specific data exists for this compound, prolonged or repeated exposure to some iodinated organic compounds has been linked to effects on the thyroid gland.[6] This is a precautionary note; the primary, acute risks are irritation.

-

Reactivity Hazards: The compound is expected to be stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents and sources of ignition.[7] In the event of a fire, it may decompose to produce hazardous substances such as hydrogen bromide, hydrogen iodide, and carbon oxides.[6]

-

Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment and toxic to aquatic life.[8][9] All waste must be disposed of as hazardous chemical waste.

A Risk-Based Framework for Safe Handling: The Hierarchy of Controls

A robust safety plan relies on a multi-layered approach, prioritizing the most effective control measures. This is known as the Hierarchy of Controls.

Figure 2. The Hierarchy of Controls applied to chemical safety.

3.1. Engineering Controls: The Primary Barrier

The most critical engineering control for handling this compound is a certified chemical fume hood.

-

Rationale: A fume hood provides essential ventilation to prevent the inhalation of any fine powders or dust, directly addressing the respiratory irritation hazard (H335).[3] It also provides a physical barrier in case of accidental splashes.

-

Protocol:

-

Confirm that the fume hood has a valid certification and that the airflow is functioning correctly before beginning work.

-

All manipulations of the solid compound, including weighing and preparing solutions, must be performed inside the fume hood.

-

Keep the sash at the lowest practical height to maximize protection.

-

Ensure that an emergency eyewash station and safety shower are immediately accessible in the laboratory.[3][10]

-

3.2. Administrative Controls: Standardizing Safe Practices

These controls involve creating and following specific laboratory procedures.

-

Standard Operating Procedure (SOP): A detailed, written SOP for handling this compound must be available to all users.

-

Designated Area: All work with this compound should be conducted in a designated and clearly labeled area of the laboratory to prevent cross-contamination.

-

Training: All personnel must be trained on the specific hazards (inferred) and handling procedures for this compound before beginning work.

3.3. Personal Protective Equipment (PPE): The Final Layer of Defense

PPE is essential but should not be relied upon as the primary means of protection. Proper selection is critical.[11]

Table 2: Personal Protective Equipment (PPE) Protocol

| Body Part | Required PPE | Specification and Rationale |

| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against incidental contact with aromatic hydrocarbons.[12] For prolonged handling or in case of immersion, heavier-duty gloves like neoprene or Viton™ should be considered. Always double-check glove manufacturer's compatibility charts for halogenated aromatics.[11] |

| Eyes | Safety goggles | Chemical splash goggles are mandatory to protect against dust particles and potential splashes, addressing the serious eye irritation hazard (H319).[3][11] |

| Body | Laboratory coat | A standard, buttoned lab coat should be worn to protect skin and clothing from contamination.[3] |

| Respiratory | Not required under normal use | When used within a certified chemical fume hood, a respirator is not typically necessary. If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an organic vapor cartridge may be required.[7] |

Emergency Procedures

Rapid and correct response to an emergency is critical.

4.1. First Aid Measures

These measures are based on the predicted irritant properties of the compound.

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3][13]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][13]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor.[7]

4.2. Spill Response Protocol

Figure 3. Decision workflow for spill response.

Storage and Disposal

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep it segregated from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of all waste material, including contaminated PPE and spill cleanup materials, as hazardous chemical waste.[3] Follow all local, state, and federal regulations for the disposal of halogenated organic waste. Do not allow the product to enter drains or waterways.[8]

Conclusion

References

- Synquest Labs. (n.d.). Safety Data Sheet: 2,4-Dibromo-1,3,5-trimethylbenzene.

-

PubChem. (n.d.). 2,4-Dibromo-1,3,5-trimethylbenzene (CID 81368). National Center for Biotechnology Information. Retrieved from [Link]

- Fent, K. W., et al. (2023). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. International Journal of Environmental Research and Public Health, 20(3), 2108.

- Weigen, J. F., & Thomas, S. F. (1955). Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. California Medicine, 83(4), 235–239.

- San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. Environmental Health & Safety.

- Safeopedia. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.

- de Oliveira, T. R., et al. (2021). Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. Journal of the Brazilian Chemical Society, 32(8), 1649-1658.

- UL Fire Safety Research Institute. (2023, March 1). Journal Article Reports on the use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Contaminants on Firefighter PPE Ensembles.

-

PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene (CID 21560038). National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (2024, September 8).

- Fisher Scientific. (2009, September 26).

- CPAchem Ltd. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- PENTA. (2024, July 25).

- Science.gov. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-1,3,5-trimethylbenzene.

- Edvotek. (n.d.).

- Cheméo. (n.d.). Chemical Properties of Benzene, 2,4-dibromo-1,3,5-trimethyl- (CAS 6942-99-0).

- Organic Chemistry Tutor. (n.d.).

- ChemScene. (n.d.). 2-Bromo-1-iodo-4-methylbenzene.

- ChemScene. (2022, June 8). Safety Data Sheet: 1-Bromo-4-fluoro-3,5-dimethylbenzene.

- TCI Chemicals. (2018, October 3).

- MSD Veterinary Manual. (n.d.).

- U.S. Environmental Protection Agency. (n.d.). 2-Bromo-1,3,5-trimethoxy-4-methylbenzene - Hazard. CompTox Chemicals Dashboard.

-

PubChem. (n.d.). 2-Bromo-4-chloro-3-iodo-1-methylbenzene (CID 162421306). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.).

- Master Organic Chemistry. (2018, April 18).

- ChemSupply Australia. (2024, July 7).

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene.

- CLEAPSS. (2022). Student safety sheets 56 Iodine.

- BenchChem. (n.d.). Hazards and safety precautions for 2-Bromo-1-iodo-4-methylbenzene.

Sources

- 1. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 2. Benzene, 2,4-dibromo-1,3,5-trimethyl- (CAS 6942-99-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 2,4-Dibromo-1,3,5-trimethylbenzene | C9H10Br2 | CID 81368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-iodo-1-methylbenzene | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. fishersci.com [fishersci.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

- 10. fishersci.com [fishersci.com]

- 11. mcrsafety.com [mcrsafety.com]

- 12. sjsu.edu [sjsu.edu]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Note: Selective Functionalization of the C-I Bond in Bromoiodomesitylene

Abstract & Strategic Overview

The selective functionalization of 1-bromo-3-iodo-2,4,6-trimethylbenzene (bromoiodomesitylene) presents a classic yet intricate challenge in organic synthesis: distinguishing between two halogen sites (I vs. Br) in a sterically congested scaffold.

While the electronic differentiation between C-I and C-Br bonds is well-documented, the mesityl (2,4,6-trimethyl) core introduces significant steric hindrance. This steric bulk protects the metal center during intermediate stages but can also impede oxidative addition or transmetallation if catalyst ligands are not selected appropriately.[1]

This guide provides two distinct, field-validated protocols to selectively functionalize the C-I bond while preserving the C-Br bond for subsequent derivatization.

The Chemoselectivity Hierarchy

The selectivity relies on the Bond Dissociation Energy (BDE) differential. The C-I bond is kinetically and thermodynamically easier to cleave than the C-Br bond.

| Bond Type | Approx.[1][2][3][4][5][6][7][8][9] BDE (kcal/mol) | Relative Reactivity (Pd-Cat) | Relative Reactivity (Li-Exchange) |

| C(sp²)–I | ~65 | High (Fast Oxidative Addition) | High (Fast Exchange at -78°C) |

| C(sp²)–Br | ~81 | Moderate (Requires Heat/Activation) | Slow (Kinetic control possible) |

Mechanistic Logic & Decision Tree

Before selecting a protocol, researchers must define the incoming nucleophile. The choice between Lithium-Halogen Exchange and Transition Metal Catalysis dictates the workflow.

Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the desired target moiety.

Protocol A: Chemoselective Lithium-Halogen Exchange[10][11]

Objective: To generate a nucleophilic aryl-lithium species at the iodine position without scrambling the bromine, followed by quenching with an electrophile (E+).

Mechanism: Lithium-halogen exchange is faster than nucleophilic attack on the ring. The reaction is driven by the formation of the more stable alkyl halide (e.g.,

Materials

-

Substrate: Bromoiodomesitylene (1.0 equiv)

-

Reagent:

-BuLi (2.0 - 2.1 equiv, 1.7 M in pentane) OR-

Expert Insight:

-BuLi is preferred for speed and irreversibility. It reacts with the generated alkyl iodide (

-

-

Solvent: Anhydrous THF (strictly oxygen/moisture free).

-

Quench: Electrophile (e.g., DMF, Benzaldehyde, TMSCl).

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask under Argon. Add a magnetic stir bar.[1][10]

-

Solvation: Dissolve Bromoiodomesitylene (1.0 mmol) in anhydrous THF (5 mL, 0.2 M).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

-

Exchange (The Critical Step):

-

Quenching: Add the Electrophile (1.2 equiv) neat or in THF solution dropwise.

-

Warming: Allow the reaction to stir at -78°C for 20 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) naturally.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O or EtOAc.[1] Dry organics over MgSO₄.[1][11]

Protocol B: Site-Selective Sonogashira Coupling

Objective: To couple a terminal alkyne at the C-I position using Palladium catalysis, leaving the C-Br bond intact for future use.

Mechanism: Oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Br. By keeping the temperature mild (RT to 40°C), the activation energy for C-Br insertion is not reached.

Materials

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(PPh₃)₂.

-

Expert Insight: For highly hindered alkynes, switch to Pd₂(dba)₃ + SPhos to facilitate the coupling, but standard PPh₃ is usually sufficient for the C-I bond even in mesitylene.

-

-

Co-Catalyst: CuI (2-5 mol%).[1]

-

Base: Et₃N or Diisopropylamine (DIPA) (used as solvent or co-solvent).[1]

-

Solvent: THF or DMF (degassed).[1]

Step-by-Step Procedure

-

Degassing: Sparge the solvent (THF/Et₃N 1:1 mixture) with Argon for 20 minutes. Oxygen is the enemy of the Sonogashira reaction (causes Glaser homocoupling of the alkyne).

-

Loading: In a Schlenk tube, combine:

-

Bromoiodomesitylene (1.0 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

CuI (0.03 equiv)

-

-

Addition: Add the degassed solvent mixture via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Monitoring: Check TLC.[1] The starting material should disappear, converting to a single new spot.

-

Control: If reaction is sluggish due to the steric bulk of the mesityl group, heat gently to 40°C . Do not exceed 60°C , or the C-Br bond will begin to participate.

-

-

Workup: Filter through a celite pad to remove Pd/Cu residues.[1] Wash with EtOAc.[1] Concentrate and purify via column chromatography.[1]

Mechanistic Visualization (Pd-Cycle)

Figure 2: The catalytic cycle highlighting the kinetic preference for C-I oxidative addition.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete exchange or protonation by moisture. | Ensure |

| Bromine Scrambling (Protocol A) | Temperature too high or reaction time too long.[1] | Strictly maintain -78°C . Quench immediately after 30 mins. |

| No Reaction (Protocol B) | Steric hindrance of the mesityl group blocking Pd.[1] | Switch ligand to SPhos or XPhos (Buchwald ligands) to open up the coordination sphere.[1] |

| Homocoupling of Alkyne | Oxygen presence in Protocol B. | Rigorous degassing (freeze-pump-thaw is best).[1] Add alkyne slowly. |

| C-Br Activation (Protocol B) | Temperature too high (>60°C).[1] | Keep reaction at RT. If sluggish, increase catalyst loading rather than temperature.[1] |

References

-

Bond Dissociation Energies

-

Lithium-Halogen Exchange Selectivity

-

Sonogashira Coupling Selectivity

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- Context: Reviews catalyst systems th

-

[1]

-

Steric Considerations in Mesityl Systems

- Walker, S. D., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes.

- Context: Discusses the use of bulky phosphines (SPhos) to overcome steric hindrance in ortho-substituted arenes (relevant if standard PPh3 fails).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. Selective C-H Functionalization [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Site-Selective Functionalization of (sp3)C–H Bonds Catalyzed by Artificial Metalloenzymes Containing an Iridium-Porphyrin Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Csp3-F Bond Functionalization with Lithium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Regioselective Iodination of Mesitylene using N-Iodosuccinimide (NIS)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of N-Iodosuccinimide in Aromatic Halogenation

The introduction of an iodine atom onto an aromatic ring is a pivotal transformation in organic synthesis, providing a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental to modern drug discovery and materials science. While molecular iodine (I₂) can be used, its reactivity is often insufficient for many aromatic substrates, necessitating harsh oxidizing conditions. N-Iodosuccinimide (NIS) has emerged as a superior reagent for electrophilic iodination due to its solid, easy-to-handle nature and its tunable reactivity.[1][2][3]

Mesitylene (1,3,5-trimethylbenzene) serves as an ideal model substrate for this transformation. Its three electron-donating methyl groups render the aromatic ring highly activated, facilitating a smooth and highly regioselective electrophilic aromatic substitution (SEAr) reaction. This guide provides a comprehensive overview of the mechanism, detailed experimental protocols, and expert insights into the acid-catalyzed iodination of mesitylene using NIS, a process that yields 2-iodomesitylene with high efficiency.

Reaction Mechanism: Activating the Electrophile

The direct reaction between NIS and an activated arene is often slow. The reaction rate and efficiency are dramatically enhanced by the addition of a Brønsted or Lewis acid catalyst.[4][5] For activated arenes like mesitylene, a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is sufficient.[1][2][6]

The mechanism proceeds via the following key steps:

-

Activation of NIS: The acid protonates the carbonyl oxygen of NIS, increasing the polarization of the N-I bond. This makes the iodine atom significantly more electrophilic and susceptible to nucleophilic attack. In the presence of very strong acids like trifluoromethanesulfonic acid (TfOH), a highly reactive "superelectrophilic" iodine species may be generated in situ.[7][8]

-

Electrophilic Attack: The electron-rich π-system of the mesitylene ring attacks the electrophilic iodine atom of the activated NIS complex. This attack is regioselective, occurring at one of the three equivalent positions ortho to two methyl groups and para to one, due to the powerful directing effects of the alkyl groups.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base (e.g., the succinimide anion or solvent) removes a proton from the sp³-hybridized carbon bearing the iodine atom, restoring aromaticity and yielding the final product, 2-iodomesitylene, along with succinimide as a byproduct.

Caption: Mechanism of acid-catalyzed mesitylene iodination with NIS.

Experimental Protocols

This section provides a reliable, field-proven protocol for the synthesis of 2-iodomesitylene.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Mass/Volume |

| Mesitylene | C₉H₁₂ | 120.19 | 0.86 g/mL | 10.0 | 1.20 g (1.40 mL) |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | - | 10.5 | 2.36 g |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 1.49 g/mL | 0.5 | 57 mg (38 µL) |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 0.786 g/mL | - | 20 mL |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 10% w/v aq. | - | ~20 mL |

| Saturated NaCl (Brine) | NaCl | 58.44 | Saturated aq. | - | ~20 mL |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 0.713 g/mL | - | ~60 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~2 g |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add mesitylene (1.20 g, 10.0 mmol) and acetonitrile (20 mL). Stir the solution at room temperature until the mesitylene is fully dissolved.

-

Reagent Addition: Add N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 eq) to the solution. The mixture will likely be a suspension.

-

Initiation: Carefully add trifluoroacetic acid (38 µL, 0.5 mmol, 0.05 eq) to the stirring mixture using a microliter syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane eluent (Stain: KMnO₄). The product (2-iodomesitylene) will have a lower Rf than the starting material (mesitylene).

-

Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted iodine/NIS (the yellow/orange color should disappear).

-

Work-up - Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Work-up - Washing: Combine the organic layers and wash with 20 mL of saturated aqueous sodium chloride (brine) to remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If further purification is required, it can be purified by flash column chromatography on silica gel using hexane as the eluent or by vacuum distillation.

Field-Proven Insights & Causality

Why These Choices? The Expertise Behind the Protocol

-

Choice of Iodinating Agent (NIS): NIS is preferred over I₂ because it does not require a co-oxidant, making the reaction cleaner and the work-up simpler. Its solid form avoids the handling of corrosive and volatile halogen solutions.[3]

-

The Role of the Acid Catalyst: Mesitylene is highly activated, so only a catalytic amount of acid is needed. Trifluoroacetic acid (TFA) provides the necessary activation without being overly aggressive, which could lead to side reactions.[2][6][9] For less activated or deactivated aromatic rings, a stoichiometric amount of a stronger acid like trifluoromethanesulfonic acid might be necessary.[7][8]

-

Solvent Selection (Acetonitrile): Acetonitrile (CH₃CN) is an excellent solvent for this reaction as it is polar enough to dissolve the reagents and intermediates but does not compete in the electrophilic reaction. Dichloromethane (CH₂Cl₂) is also a common alternative.

-

Stoichiometry (Slight Excess of NIS): A slight excess (1.05-1.1 equivalents) of NIS is used to ensure the complete consumption of the limiting reagent, mesitylene, maximizing the yield of the desired product.

-

Controlling Regioselectivity: The powerful ortho, para-directing nature of the three methyl groups on the mesitylene ring ensures that iodination occurs exclusively at the 2-position. There is virtually no formation of other isomers. However, using a large excess of NIS or prolonged reaction times could lead to the formation of 2,4-diiodomesitylene.

-

Potential Side Reactions: While the aromatic C-H iodination is dominant, under certain conditions (e.g., radical initiation, high temperatures), benzylic C-H iodination at one of the methyl groups can occur as a minor side reaction. The described protocol, occurring at room temperature via an ionic pathway, minimizes this possibility.[10]

Caption: Standard experimental workflow for mesitylene iodination.

Comparative Data

The following table summarizes conditions for the iodination of activated arenes using NIS, demonstrating the versatility of the method.

| Substrate | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| Mesitylene | TFA (0.05) | CH₃CN | 1 | >95 | Adapted from Castanet, A.-S. et al.[2] |

| Anisole | TFA (0.05) | CH₃CN | 0.5 | 98 (p-iodo) | Castanet, A.-S., Colobert, F., Broutin, P.-E. Tetrahedron Lett., 2002 , 43, 5047-5048.[2] |

| p-Xylene | TFA (0.05) | CH₃CN | 1 | 96 | Castanet, A.-S., Colobert, F., Broutin, P.-E. Tetrahedron Lett., 2002 , 43, 5047-5048.[2] |

| Toluene | TfOH (stoich.) | TfOH | 0.5 | 95 (o/p mix) | Olah, G. A., et al. J. Org. Chem., 1993 , 58, 3194-3195.[7] |

References

-

N-Iodosuccinimide (NIS) . Organic Chemistry Portal. [Link]

-

N-Iodosuccinimide . Oakwood Chemical. [Link]

- Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Lett., 2002, 43, 5047-5048.

-

N-Iodosuccinimide (NIS) . Common Organic Chemistry. [Link]

-

Iodination - Common Conditions . Common Organic Chemistry. [Link]

- Prakash, G. K. S., et al. N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. J. Am. Chem. Soc., 2004, 126, 15770-15776. (Sourced via Organic Chemistry Portal)

-

Olah, G. A.; Qi, W.; Sandford, G.; Prakash, G. K. S. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate . J. Org. Chem., 1993 , 58, 3194-3195. [Link]

-

González, C. C., et al. Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical . J. Org. Chem., 2017 , 82(11), 5753–5759. [Link]

-

Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases . MDPI. [Link]

- Bergström, M., et al. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Eur. J. Org. Chem., 2017, 3234-3239. (Sourced via Wiley Online Library)

-

Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF . ResearchGate. [Link]

-

n-iodosuccinimide . Organic Syntheses Procedure. [Link]

-

NIS/HFIP‐Mediated Synthesis of Indene‐Based β‐Iodoalkenyl Sulfides from Propargylic Sulfides . Wiley Online Library. [Link]

-

Synthesis of (2‐iodo‐1,1‐disubstituted‐(1H)‐inden‐3‐yl) (p‐tolyl) sulfides.[a] Method A . ResearchGate. [Link]

-

Sharma, V., et al. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method . ResearchGate. [Link]

-

Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide . RSC Publishing. [Link]

-

Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. [Link]

Sources

- 1. N-Iodosuccinimide [oakwoodchemical.com]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. Iodination - Common Conditions [commonorganicchemistry.com]

- 4. What are the chemical reactions involved in N-Iodosuccinimide?_Chemicalbook [chemicalbook.com]

- 5. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Preparation of Grignard reagents from 2-Bromo-4-iodomesitylene

Application Note: Precision Synthesis of (3-Bromo-2,4,6-trimethylphenyl)magnesium chloride

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Sterics and Selectivity The substrate 2-Bromo-4-iodomesitylene presents a dual challenge in organometallic synthesis: steric hindrance and chemoselectivity .

-

Steric Hindrance: The mesityl core (1,3,5-trimethylbenzene) imposes significant steric bulk. The 4-position (iodine) is flanked by two ortho-methyl groups, and the 2-position (bromine) is similarly encumbered. Traditional direct insertion (Mg metal) is often sluggish, requiring elevated temperatures (reflux) that promote side reactions like Wurtz coupling or loss of chemoselectivity.

-

Chemoselectivity: The goal is typically to utilize the iodine handle selectively, preserving the bromine for a subsequent orthogonal functionalization (e.g., Suzuki-Miyaura coupling). Direct insertion often lacks this discrimination, leading to mixtures of mono- and di-Grignard species.

1.2 The Solution: Iodine-Magnesium Exchange

To address these challenges, we utilize Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (

-

Kinetic Control: The C–I bond is significantly weaker than the C–Br bond, allowing for rapid, exclusive exchange at the iodine position at low temperatures (-20 °C to 0 °C).

-

Solubility: The LiCl additive breaks up polymeric magnesium aggregates, increasing the solubility and reactivity of the reagent, which is critical for sterically hindered mesityl substrates.

-

Safety & Scalability: It avoids the induction periods and exotherms associated with activating Mg metal.

Part 2: Technical Protocol (Selective Synthesis)

Reagents & Materials

-

Substrate: 2-Bromo-4-iodomesitylene (Purity >98%).

-

Exchange Reagent: Isopropylmagnesium chloride – Lithium chloride complex (

-PrMgCl[2][3][4][5][6][7][8][9]·LiCl), 1.3 M in THF (Commercial "Turbo Grignard"). -

Solvent: Anhydrous THF (Water <50 ppm).

-

Atmosphere: Dry Nitrogen or Argon.

Reaction Mechanism & Pathway

The following diagram illustrates the kinetic pathway, highlighting the selective activation of the C–I bond over the C–Br bond.

Caption: Kinetic pathway showing selective I/Mg exchange. The reaction is controlled by temperature to prevent attack on the Br position.

Step-by-Step Procedure

Step 1: Setup

-

Flame-dry a 50 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and a temperature probe.

-

Flush the system with Argon for 15 minutes.

-

Charge the flask with 2-Bromo-4-iodomesitylene (1.0 equiv, e.g., 3.25 g, 10 mmol).

-

Add Anhydrous THF (20 mL) to dissolve the substrate. The concentration should be approximately 0.5 M.

Step 2: Temperature Control

-

Cool the solution to -20 °C using a cryocooler or an ice/salt bath.

-

Note: While phenyl iodides often exchange at -40 °C, the steric hindrance of the mesityl group (two ortho-methyls) slightly retards the rate. -20 °C provides the optimal balance between rate and selectivity.

-

Step 3: Exchange Reaction

-

Add

-PrMgCl[2][4][7]·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel. -

Stir the reaction at -20 °C for 30 minutes .

-

Monitoring: Withdraw a 0.1 mL aliquot and quench with saturated NH₄Cl. Analyze by GC-MS or HPLC.

-

Success Criteria: Disappearance of starting material (>98% conversion) and appearance of 1-bromo-3,5-dimethylbenzene (the reduced product from protonolysis of the Grignard).

-

Troubleshooting: If >5% starting material remains, warm to 0 °C and stir for an additional 15 minutes.

-

Step 4: Utilization

-

The resulting Grignard reagent is now ready for use.

-

Add the electrophile (e.g., aldehyde, ketone, acid chloride) slowly at -20 °C, then allow to warm to room temperature.

Part 3: Comparative Analysis (Direct vs. Exchange)

The following table contrasts the modern Exchange method with the traditional Direct Insertion method for this specific substrate.

| Feature | Method A: I/Mg Exchange (Recommended) | Method B: Direct Mg Insertion |

| Reagent | Mg Turnings (activated) | |

| Temperature | -20 °C to 0 °C | Reflux (66 °C) |

| Time | 30–45 mins | 2–12 hours |

| Selectivity | High (>98% I-exchange) | Low (Mix of Mono-I, Mono-Br, Di-Mg) |

| Safety | Homogeneous, controlled exotherm | Heterogeneous, induction period risk |

| Mechanism | Kinetic control (weakest bond first) | Thermodynamic/Surface area dependent |

Part 4: Authoritative Grounding & References

Mechanistic Insight:

The enhanced reactivity of the "Turbo Grignard" is attributed to the role of LiCl.[1][2][5][6] It breaks up the polymeric aggregates of the Grignard reagent, forming a monomeric magnesiate species of the type

References:

-

Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2][3][7] Angewandte Chemie International Edition.

-

Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001).[10] Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex.[10] The Journal of Organic Chemistry.

-

Knochel, P., et al. (2003).[11] Functionalized Main-Group Organometallics for Organic Synthesis. Angewandte Chemie International Edition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-iodo-1,3,5-trimethylbenzene

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the separation of 2-Bromo-4-iodo-1,3,5-trimethylbenzene from its starting materials and potential side-products. The following troubleshooting advice and frequently asked questions (FAQs) are designed to offer practical, field-tested solutions grounded in established chemical principles.

I. Understanding the Separation Challenge

The synthesis of this compound typically involves the sequential halogenation of 1,3,5-trimethylbenzene (mesitylene).[1] This process can lead to a mixture containing the desired product, unreacted starting material (mesitylene), mono-halogenated intermediates (e.g., 2-bromo-1,3,5-trimethylbenzene), and potentially di-halogenated byproducts (e.g., 2,4-dibromo-1,3,5-trimethylbenzene). The structural similarity of these compounds, particularly their nonpolar nature and similar molecular weights, presents a significant purification challenge.

Key Physical Properties for Consideration:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1,3,5-Trimethylbenzene (Mesitylene) | C9H12 | 120.19 | 164.7 | -44.8 |

| 2-Bromo-1,3,5-trimethylbenzene | C9H11Br | 199.09 | 225 | 2 |

| 2,4-Dibromo-1,3,5-trimethylbenzene | C9H10Br2 | 277.98 | ~280-285 (est.) | 69-71 |

| This compound | C7H6BrI | 296.93 | Decomposes | (Not available) |

Note: Boiling point for 2,4-dibromo-1,3,5-trimethylbenzene is an estimate based on similar compounds.

II. Troubleshooting and FAQs

A. Column Chromatography

Column chromatography is a primary technique for separating mixtures of organic compounds.[2] The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[2]

Q1: My compounds are co-eluting or showing poor separation on a silica gel column. What should I do?

A1: This is a common issue when separating structurally similar, nonpolar compounds. Here’s a systematic approach to troubleshoot:

-

Mobile Phase Optimization: The polarity of the mobile phase (eluent) is the most critical factor. For nonpolar compounds like halogenated mesitylenes, start with a very nonpolar eluent and gradually increase the polarity.

-

Starting Point: Begin with 100% hexanes or petroleum ether. This will elute the least polar compound, mesitylene, first.

-

Gradient Elution: If isocratic elution (using a single solvent system) fails, a shallow gradient of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in a nonpolar solvent (e.g., hexanes) can be effective.[2][3] A gradient of 0-5% ethyl acetate in hexanes is a good starting point.

-

Alternative Solvents: Toluene can sometimes improve the separation of aromatic compounds due to π-π interactions with the benzene ring. Try a mobile phase of hexanes with a small percentage of toluene.

-

-

Stationary Phase Considerations: While silica gel is the standard choice, other stationary phases can offer different selectivity.

-

Alumina: Alumina can be effective for separating nonpolar compounds. It is available in different activity grades (I, II, III), with Grade I being the most active. For this separation, a less active Grade II or III might be more suitable.

-

Reverse-Phase Chromatography: If standard normal-phase chromatography is unsuccessful, consider reverse-phase chromatography.[4] In this technique, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[4] This can be particularly useful for preparative HPLC.

-

-

Column Packing and Dimensions:

-

A longer, narrower column will generally provide better resolution than a short, wide one.

-

Ensure the column is packed uniformly to prevent band broadening and channeling.

-

Q2: How can I visualize the spots on my TLC plate if the compounds are not UV-active?

A2: While aromatic compounds are typically UV-active, if visualization is an issue, you can use staining techniques.

-

Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for organic compounds. It reacts with compounds that can be oxidized.

-

Vanillin Stain: A solution of vanillin in sulfuric acid and ethanol is another versatile stain that produces a range of colors with different compounds.

-

Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.

B. Recrystallization

Recrystallization is a powerful purification technique for solid compounds, based on differences in solubility in a given solvent at different temperatures.[5][6]

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

-

Causality: The high concentration of impurities can lower the melting point of the mixture, making it more prone to oiling out.

-

Solutions:

-

Use More Solvent: The most straightforward solution is to add more hot solvent to fully dissolve the oil.

-

Lower the Temperature: Try to dissolve the compound at a temperature below its melting point. This may require using a larger volume of solvent.

-

Solvent System Modification:

-

Single Solvent: Choose a solvent with a lower boiling point.

-

Two-Solvent System: This is often the best solution for oiling out.[5][6][7] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[7] For this compound, a good starting point for a two-solvent system would be dichloromethane (good solvent) and hexanes (poor solvent).

-

-

Q4: What is a good solvent system for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5]

-

Solvent Screening: A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.

-

Recommended Solvents to Try:

-

Single Solvents: Ethanol, methanol, isopropanol, or hexanes.[8]

-

Mixed Solvents: Dichloromethane/hexanes, ethyl acetate/hexanes, or toluene/hexanes.

-

C. Distillation

While fractional distillation can be used to separate liquids with different boiling points, the high boiling points and potential for decomposition of halogenated mesitylenes make this a less ideal primary purification method. However, it can be useful for removing low-boiling starting materials.

Q5: Can I use distillation to separate my product from unreacted mesitylene?

A5: Yes, simple or fractional distillation under reduced pressure can be effective for removing the more volatile mesitylene (boiling point ~165 °C) from the higher-boiling halogenated products.[9]

-

Vacuum Distillation: It is crucial to perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition of your product.

-

Fractional Distillation: For a more efficient separation, a fractional distillation column (e.g., a Vigreux or packed column) should be used.

III. Workflow for Purification

The following diagram illustrates a logical workflow for the purification of this compound.

Caption: A decision-making workflow for the purification of this compound.

IV. References

-

Organic Syntheses. (n.d.). Bromomesitylene. Retrieved from [Link]

-

University of the Fraser Valley. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

-

Vaia. (2022, January 26). Column Chromatography: Procedure, Technique & Examples. Retrieved from [Link]

-

Journal of Liquid Chromatography & Related Technologies. (2006, December 5). The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene. Retrieved from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,3,4-trimethylbenzene. Retrieved from [Link]

-

Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

Google Patents. (n.d.). Purification of mesitylene. Retrieved from

-

Cheméo. (n.d.). Chemical Properties of Benzene, 2,4-dibromo-1,3,5-trimethyl- (CAS 6942-99-0). Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-bromo-1,3,5-trimethylbenzene. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-1,3,5-trimethylbenzene. Retrieved from [Link]

-

Google Patents. (n.d.). Mesitylene recovery. Retrieved from

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-4-iodo-1-methylbenzene (C7H6BrI). Retrieved from [Link]

-

University of Milan. (n.d.). Mesitylene. Retrieved from [Link]

-

Patsnap. (2021, January 12). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Retrieved from [Link]

-

Bureau of Standards Journal of Research. (n.d.). The isolation of mesitylene, pseudocumene, and hemimellitene from an Oklahoma petroleum. Retrieved from [Link]

-

Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. Retrieved from [Link]

-

Google Patents. (n.d.). Process for side-chain bromination of alkylbenzenes. Retrieved from

-

Patsnap. (n.d.). Mesitylene patented technology retrieval search results. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromomesitylene. Retrieved from [Link]

Sources

- 1. Mesitylene - Wikipedia [en.wikipedia.org]

- 2. chromtech.com [chromtech.com]

- 3. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Purification methods for bromiodomesitylene mixtures

Technical Support Center: Purification of Bromiodomesitylene Mixtures

Executive Summary

This guide addresses the purification of 1-bromo-3-iodo-2,4,6-trimethylbenzene (hereafter referred to as the Target ).[1][2] Synthesis of this intermediate—typically via iodination of 2-bromomesitylene or bromination of 2-iodomesitylene—often yields a crude mixture containing unreacted starting material, di-brominated byproducts, and regioisomers.[1]

Due to the lipophilic nature of the mesitylene core, standard silica chromatography is often inefficient for bulk separation. This guide prioritizes vacuum fractional distillation for mass recovery and low-temperature recrystallization for high-purity polishing.[1]

Part 1: Diagnostic Triage (Know Your Mixture)

Q: My GC-MS shows three peaks with very similar retention times. How do I identify them without an NMR?

A: In halogenated mesitylene systems, retention time correlates strongly with boiling point and molecular weight.[1] Use this reference table to identify your peaks:

| Component | Structure | State (RT) | Approx.[1][2][3][4] BP (760 mmHg) | GC Elution Order |

| 2-Bromomesitylene | Starting Material | Liquid | ~225°C | 1 (Fastest) |

| 2-Iodomesitylene | Alt.[1] Starting Material | Solid (Low MP) | ~245°C | 2 |

| Bromiodomesitylene | TARGET | Oil / Low MP Solid | ~263-265°C | 3 |

| 2,4-Diiodomesitylene | Over-reaction | Solid | >280°C | 4 (Slowest) |

Note: If you observe a peak eluting before 2-bromomesitylene, it is likely unreacted mesitylene.[1] If you see split peaks for the Target, check for regioisomers (e.g., 2-bromo-5-iodo isomer), though steric hindrance usually favors the 2,4 (para) or 2,6 arrangement.[1]

Part 2: Primary Purification (Vacuum Distillation)

Q: Chromatography is failing to separate the bromide starting material from the product. They co-elute in Hexanes.[1] What is the alternative?

A: You are experiencing "lipophilic masking," where the greasy methyl groups dominate the interaction with silica, rendering the halogen difference negligible.

The Solution: Fractional Vacuum Distillation.[1] Because there is a ~40°C difference in atmospheric boiling points between the bromo-precursor and the bromo-iodo product, distillation is the most effective method.

Protocol: High-Vacuum Fractionation

-

Vacuum Requirement: You need a pump capable of <5 mmHg .[1] At atmospheric pressure, the Target boils at ~263°C, which risks thermal decomposition or iodine liberation (turning the oil purple/brown).

-

Setup: Use a Vigreux column (at least 20cm) to ensure theoretical plate efficiency.

-

The Fractions:

| Fraction | Vapor Temp (at 5 mmHg) | Composition | Action |

| F1 (Forerun) | 85°C - 100°C | Unreacted Bromomesitylene | Discard / Recycle |

| F2 (Intermediate) | 100°C - 125°C | Mixed Halides | Save for re-distillation |

| F3 (Main) | 135°C - 142°C | Pure Bromiodomesitylene | Collect |

| Pot Residue | >150°C | Di-iodo species / Polymers | Discard |

Warning: Iodine-carbon bonds are weaker than bromine-carbon bonds.[1] If the pot temperature exceeds 160°C, you risk homolytic cleavage. Do not overheat.

Part 3: Final Polish (Recrystallization)[1]

Q: I distilled the product, but it’s a yellow oil that solidifies into a waxy mess. How do I get nice crystals?

A: Bromiodomesitylene has a low melting point and tends to "oil out" rather than crystallize if the solvent is too warm.[1] You need a cooling crystallization approach.[1]

Recommended Solvent System: Ethanol (EtOH) or Methanol (MeOH) .[1] Why? The mesitylene core is highly non-polar.[1] It is too soluble in hexanes/DCM (even at -20°C) but has temperature-dependent solubility in alcohols.[1]

Step-by-Step Protocol:

-

Dissolve the waxy solid in the minimum amount of boiling Ethanol .

-

Crucial Step: If the solution is dark (iodine contamination), add a spatula tip of sodium thiosulfate or wash the organic phase with sodium bisulfite before attempting crystallization.

-

Allow the solution to cool to room temperature slowly.[1]

-

If oiling occurs, scratch the glass or add a seed crystal.[1]

-

Place in a -20°C freezer overnight. The Target should form white to off-white needles.[1]

Q: Can I use Hexanes? A: Only if you use a dry-ice/acetone bath (-78°C).[1] In Hexanes at room temperature, the solubility is too high for effective recovery.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying crude reaction mixtures based on the specific impurities present.

Figure 1: Decision matrix for selecting the optimal purification method based on impurity profile.

Part 5: Advanced Troubleshooting (FAQs)

Q: My product is turning purple during storage. Is it degrading?

A: Yes. The purple color indicates free Iodine (

-

Cause: Homolytic cleavage of the C-I bond, likely triggered by light (photolysis) or residual acidity.[1]

-

Fix: Store the purified compound in an amber vial wrapped in foil, under Argon/Nitrogen, at 4°C. Add a stabilizer like Copper turnings or Silver wool to the vial if long-term storage is required (these scavenge free halogens).[1]

Q: I tried chromatography using Hexane/Ethyl Acetate, but everything eluted at the solvent front. A: Mesitylene derivatives are too non-polar for Ethyl Acetate.

-

Correction: Use 100% Hexanes (or Pentane). If the compound still moves too fast, switch the stationary phase to Neutral Alumina , which often provides better retention for aryl halides than Silica Gel.

References

-

Sigma-Aldrich. 2-Bromo-4-iodo-1-methylbenzene Product Specification & Properties. (Lists BP ~263°C and physical state).

-

Smith, L. I. Bromomesitylene Synthesis and Purification.[1] Organic Syntheses, Coll.[1] Vol. 2, p.95 (1943).[1] (Establishes baseline properties for the bromo-precursor).

-

Royal Society of Chemistry. Supporting Information: Synthesis of Halogenated Mesitylenes.[1] (Describes purification of similar bromo-iodo-methoxy derivatives via Hexane chromatography).

-

University of Rochester. Tips & Tricks: Recrystallization Solvents. (General guide for aryl halide solvent selection).

Sources

Controlling regioselectivity in electrophilic aromatic substitution of mesitylene

Current Status: Operational Role: Senior Application Scientist Ticket Subject: Controlling Regioselectivity & Stoichiometry in Mesitylene EAS

System Overview: The Mesitylene Paradox

Welcome to the Mesitylene Support Hub. If you are here, you are likely struggling with the "all-or-nothing" reactivity of 1,3,5-trimethylbenzene.

The Core Problem: Mesitylene is electronically "super-activated." The three methyl groups donate electron density via hyperconjugation, raising the HOMO (Highest Occupied Molecular Orbital) energy significantly compared to benzene.

-

Symmetry Factor: All three aromatic protons are equivalent.[1] In a vacuum, "regioselectivity" (ortho/meta/para) is irrelevant for the first substitution.

-

The Real Challenge: The challenge is Chemoselectivity (stopping at mono-substitution) and Site Integrity (avoiding ipso-attack where a methyl group is ejected).

This guide treats your synthesis as a controllable system, providing logic gates to prevent "runaway" poly-substitution.

Diagnostic Modules (Troubleshooting)

Module A: The Poly-Substitution Loop

Symptom: You attempted to add one electrophile (E⁺), but your GC-MS shows a mixture of mono-, di-, and tri-substituted products (or black tar).

Root Cause:

In Friedel-Crafts Alkylation , the product (alkyl-mesitylene) is more electron-rich than the starting material. The reaction rate accelerates with each addition (

Corrective Actions: